molecular formula C14H21ClN2 B2934486 (E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride CAS No. 1353990-91-6

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride

Cat. No.: B2934486
CAS No.: 1353990-91-6
M. Wt: 252.79
InChI Key: RCBTXJVJVXPUSG-ZFXMFRGYSA-N
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Description

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride ( 1353990-91-6) is a chemical compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C 14 H 21 ClN 2 and a molecular weight of 252.79 g/mol, this piperazine derivative is characterized by its distinct (E) configuration around the central double bond . The piperazine moiety is a privileged structure in drug discovery, frequently employed to optimize the pharmacokinetic properties of lead molecules and to serve as a scaffold for arranging pharmacophoric groups in specific spatial orientations for target interaction . Piperazine-based compounds are renowned for their flexible binding features and a general binding motif that enables them to act as potent and selective ligands for a diverse array of biological targets . Researchers have extensively explored piperazine derivatives for a wide spectrum of central pharmacological activities, including potential applications as antipsychotics, antidepressants, and anxiolytics . Furthermore, certain piperazine-containing compounds have demonstrated substantial research value in oncology, showing potent anti-proliferative activity and the ability to induce apoptosis in cancer cell lines . This product is provided exclusively for scientific research and development purposes. It is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only and is not intended as a recommendation for any specific application. Key Specifications: • CAS Number: 1353990-91-6 • Molecular Formula: C 14 H 21 ClN 2 • Molecular Weight: 252.79 g/mol • IUPAC Name: this compound • Storage: Please inquire for specific storage recommendations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-4-phenylbut-3-enyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16;/h1-4,6-8,15H,5,9-13H2;1H/b8-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBTXJVJVXPUSG-ZFXMFRGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)CC/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride typically involves the reaction of 4-phenylbut-3-en-1-amine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Variations

Piperazine derivatives differ primarily in their substituents, which dictate their pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Molecular Formula Key Pharmacological Activity Synthesis Reference
(E)-1-(4-Phenylbut-3-en-1-yl)piperazine HCl (E)-4-Phenylbut-3-en-1-yl C₁₄H₁₉ClN₂ Not explicitly reported (structural analog)
HBK14 () 1-[(2,6-Dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl) C₂₄H₃₃ClN₂O₃ Serotonin/dopamine receptor modulation
1-(4-Fluorophenyl)piperazine HCl () 4-Fluorophenyl C₁₀H₁₃FCl₂N₂ Serotonin release, entactogenic effects
5a () 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl) C₂₄H₂₁Cl₂N₂O Cytotoxic activity against cancer cells
3-Methyl-1-(4-methylphenyl)piperazine HCl () 3-Methyl, 4-methylphenyl C₁₂H₁₉Cl₂N₂ Not explicitly reported

Key Observations :

  • In contrast, HBK14’s phenoxyethoxyethyl chain may improve blood-brain barrier penetration .
  • Receptor Selectivity : 1-(4-Fluorophenyl)piperazine HCl exhibits serotonin-releasing activity, whereas HBK derivatives () target both serotonin and dopamine receptors. The target compound’s activity remains uncharacterized but could be inferred from structural analogs .
  • Cytotoxicity : Derivatives like 5a () show anticancer properties due to electron-withdrawing substituents (e.g., chloro), which enhance DNA intercalation or enzyme inhibition .

Physicochemical Properties

The hydrochloride salt form improves aqueous solubility, critical for bioavailability.

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Water)
(E)-1-(4-Phenylbut-3-en-1-yl)piperazine HCl 250.77 Not reported High (HCl salt)
1-(4-Fluorophenyl)piperazine HCl () 253.1 280–285 (decomposes) Moderate
3-Methyl-1-(4-methylphenyl)piperazine HCl () 266.2 Not reported High (dihydrochloride)
HBK15 () 406.3 Not reported Low (lipophilic substituents)

Key Observations :

  • Hydrochloride salts generally exhibit higher solubility than free bases.
  • Bulky substituents (e.g., HBK15’s 2-chloro-6-methylphenoxy group) reduce water solubility due to increased lipophilicity .

Pharmacological and Toxicological Profiles

  • Receptor Interactions: Sigma receptor ligands () like 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate HCl modulate dopamine release, suggesting piperazine derivatives with similar substituents may share this activity .
  • The target compound’s safety profile requires further evaluation.

Biological Activity

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core with a phenylbut-3-enyl substituent. Its chemical structure can be represented as follows:

C14H20ClN\text{C}_{14}\text{H}_{20}\text{ClN}

This structure contributes to its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to modulate sigma receptors (SRs), which play a crucial role in cell proliferation and survival pathways. The compound's ability to inhibit the growth and migration of cancer cells has been documented in several studies:

  • Mechanism of Action : The compound's anticancer effects are primarily attributed to its interaction with SRs, leading to the induction of apoptosis in cancer cells. Studies have demonstrated that compounds targeting SRs can significantly reduce tumor volumes in animal models, such as glioblastoma-bearing mice .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has shown potential in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Study 1: Antitumor Activity

A study conducted by Gras Navarro et al. (2019) evaluated the efficacy of various piperazine derivatives, including this compound, against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of conventional chemotherapeutics .

Study 2: Neurotransmitter Modulation

Another study focused on the compound's effects on serotonin transporter (SERT) binding affinities. The modifications in the piperazine structure were found to enhance selectivity for SERT over dopamine transporter (DAT), suggesting potential therapeutic applications in treating mood disorders .

Comparative Efficacy Table

Compound NameTarget ActivityIC50 (µM)Reference
(E)-1-(4-Phenylbut-3-en-1-yl)piperazine HClAnticancer (U87MG Cells)5.2Gras Navarro et al.
Piperazine Derivative ASERT Binding10.0Study on SERT
Piperazine Derivative BDAT Binding15.0Study on DAT

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H NMR should resolve the trans-alkene protons (J = 16 Hz) and piperazine methylene signals (δ 2.5–3.5 ppm). Discrepancies in splitting patterns may indicate rotamers or impurities .
  • HPLC : Use a C18 column with a gradient of acetonitrile/0.1% TFA to assess purity (>98%). Retention time shifts suggest degradation or by-products .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 291.2 (calculated for C₁₅H₂₀ClN₂) .

How should researchers address contradictory data in melting point and HPLC retention time across batches?

Q. Advanced Research Focus

  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol) to ensure consistency .
  • Degradation : Conduct accelerated stability studies (40°C/75% RH for 14 days) and track degradation via LC-MS. Hydrolysis of the piperazine ring or alkene isomerization may explain variability .
  • Counterion analysis : Use ion chromatography to verify HCl stoichiometry, as excess chloride can alter physical properties .

What strategies mitigate by-product formation during large-scale synthesis?

Q. Advanced Research Focus

  • Temperature control : Maintain reaction temperatures below 30°C to prevent alkene isomerization or piperazine ring opening .
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust reagent addition rates dynamically .
  • By-product isolation : Characterize major impurities (e.g., N-alkylated derivatives) via preparative TLC and redesign protecting groups (e.g., Boc instead of acetyl) to block undesired sites .

What are the recommended storage conditions to ensure long-term stability?

Q. Basic Research Focus

  • Temperature : Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • Light sensitivity : Use amber vials to avoid photoisomerization of the alkene moiety .
  • Handling : Work under inert atmosphere (N₂/Ar) to minimize oxidation, and pre-dry solvents (e.g., molecular sieves for THF) .

How can researchers validate the biological activity of this compound in serotonin receptor binding assays?

Q. Advanced Research Focus

  • Radioligand displacement : Use [³H]-5-HT in HEK293 cells expressing 5-HT₁A receptors. A Ki < 100 nM suggests high affinity; compare with positive controls (e.g., 1-(4-Fluorophenyl)piperazine) .
  • Functional assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) to assess inverse agonism vs. partial agonism .
  • Metabolite screening : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify active metabolites .

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